5-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde
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Overview
Description
5-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzaldehyde, featuring a chloro substituent at the 5-position and a hydroxyazetidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorobenzaldehyde and 3-hydroxyazetidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-hydroxyazetidine is reacted with 5-chlorobenzaldehyde in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: 5-Chloro-2-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 5-Chloro-2-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Biochemical Assays: It may act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme kinetics and mechanisms.
Comparison with Similar Compounds
2-Chloro-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of the hydroxyazetidinyl group.
5-Chloro-2-hydroxybenzaldehyde: Lacks the azetidinyl group, making it less complex.
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: Similar azetidinyl group but different core structure.
Uniqueness: 5-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the presence of both the chloro and hydroxyazetidinyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.
Properties
Molecular Formula |
C10H10ClNO2 |
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Molecular Weight |
211.64 g/mol |
IUPAC Name |
5-chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10ClNO2/c11-8-1-2-10(7(3-8)6-13)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2 |
InChI Key |
HWRIFFJTNJIWDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)Cl)C=O)O |
Origin of Product |
United States |
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